![molecular formula C10H14FNO B3164104 (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol CAS No. 888028-36-2](/img/structure/B3164104.png)
(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol
Overview
Description
“(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol” is also known as 4-Fluorophenibut . It is a GABA B receptor agonist which was never marketed . It is selective for the GABA B receptor over the GABA A receptor . The drug is a GABA analogue and is closely related to baclofen, tolibut, and phenibut .
Scientific Research Applications
- The Betti reaction, which involves the condensation of 2-naphthol, aryl aldehydes, and amines, leads to aminobenzylnaphthols. These compounds, including (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol, serve as chiral intermediates. Their enantiopure nature makes them valuable for asymmetric synthesis, acting as both chiral starting materials and ligands. The simultaneous presence of nitrogen and oxygen allows them to coordinate with metals, enhancing their utility in catalysis .
- Researchers are investigating (S)-3-Amino-2-(4-fluorophenyl)propanoic acid (a derivative of our compound) as a probe to study the structure and function of metabotropic glutamate receptor 5 (mGluR5). Understanding mGluR5’s role in synaptic plasticity and neurological disorders is crucial for drug discovery and neuropharmacology.
- The compound’s modified form, such as benzyldiphenylphosphine oxide (BDPPO), has been studied for its effect on the dielectric properties of epoxy (EP) thermosets. Researchers explore how the fluorine atom in BFPPO influences these properties, providing insights for material science applications .
- Triflic anhydride treatment of (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol yields the corresponding (S, S)-triflate. This triflate serves as a valuable intermediate for future aminophosphine synthesis. Aminophosphines find applications in asymmetric catalysis .
- The compound’s chiral nature allows it to participate in enantioselective reactions. For instance, it can act as a coordinating ligand in the enantioselective addition of diethylzinc to aryl aldehydes, demonstrating its versatility in asymmetric synthesis .
- Preliminary structural considerations based on proton nuclear magnetic resonance (H-NMR) spectroscopy have been reported for (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol. NMR analysis provides insights into its molecular structure and conformation .
Asymmetric Synthesis and Chiral Intermediates
Neuropharmacology and mGluR5 Studies
Dielectric Properties in Epoxy Thermosets
Aminophosphine Synthesis
Chirality and Enantioselective Reactions
NMR Structural Analysis
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Many compounds with similar structures are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have shown varying degrees of absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
Based on the biological activities of similar compounds, it could potentially influence a range of cellular processes and pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the characteristics of the biological environment, such as the presence of metabolic enzymes and transport proteins .
Safety and Hazards
properties
IUPAC Name |
(1S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9,13H,12H2,1-2H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKGZEMBXJBJHG-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)F)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C1=CC=C(C=C1)F)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240203 | |
Record name | (βS)-β-Amino-4-fluoro-α,α-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol | |
CAS RN |
888028-36-2 | |
Record name | (βS)-β-Amino-4-fluoro-α,α-dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888028-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-Amino-4-fluoro-α,α-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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